
tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate” is a type of organic compound. The “tert-Butyl” part refers to a functional group (tertiary butyl group) which is a substituent with the general structure (CH3)3C-. The “(2R)” indicates the configuration of the chiral center .
Chemical Reactions Analysis
The chemical reactions that “this compound” undergoes would depend on its molecular structure and the conditions under which it’s reacted. Organic peroxides, for example, are known to be highly reactive and can undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Organic Solar Cells (OSCs)
tert-Butyl carbazole: derivatives, such as tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate , play a significant role in the development of efficient non-fused ring electron acceptors (NFREAs) for OSCs. The introduction of a tert-butyl carbazole side-chain can lead to a small singlet-triplet energy gap, facilitating efficient charge transfer and enhancing crystallinity in ternary blend films. This results in improved power conversion efficiencies, making it a promising pathway for high-performance OSCs .
Crystallography and Polymorphism
In crystallography, This compound is used to study polymorphism, which is the occurrence of different crystal structures for the same compound. Identifying new polymorphs can provide insights into conformational variations, hydrogen bonding networks, and crystal packing, which are crucial for understanding material properties .
Synthesis of Benzimidazoles
The compound serves as a precursor in the synthesis of novel benzimidazoles, which are heterocyclic compounds with broad-spectrum disease activity. These compounds have potential applications in developing treatments for various diseases, including tuberculosis .
Conducting Polymers
Ortho-Phenylenediamine, which can be derived from This compound , is used as a monomer building block to create conducting polymers. These polymers have applications in electronics and materials science due to their ability to conduct electricity .
Redox-Active Ligands
The compound is also utilized in synthetic chemistry as a redox-active ligand. Redox-active ligands are capable of undergoing reversible oxidation and reduction, which is beneficial for catalysis and electronic applications .
Chemical Reactions and Isotopologues
tert-Butyl chloride: and its isotopologues are main products in reactions involving This compound . These reactions are significant in the study of molecular parameters and the development of various chemical synthesis processes .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (2R)-2-propanoylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUHHZOYMFQNQV-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


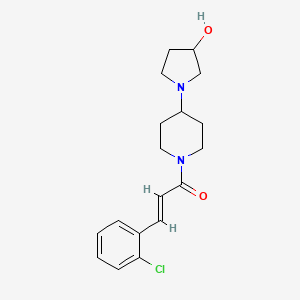

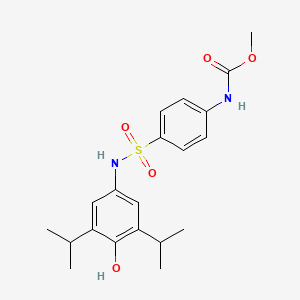
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
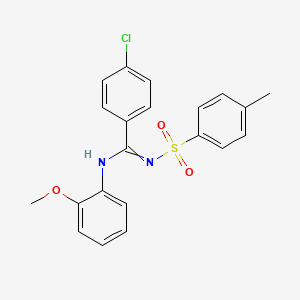
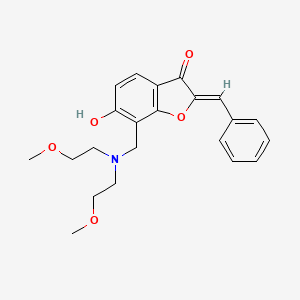
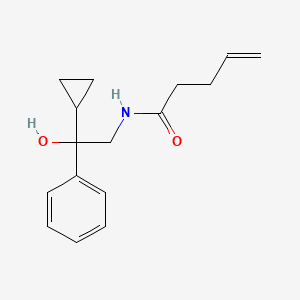
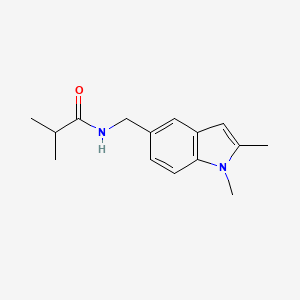
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2358241.png)